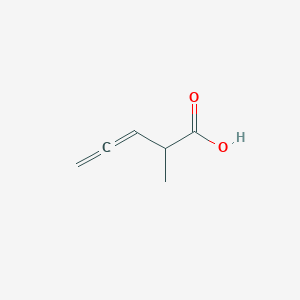

2-Methylpenta-3,4-dienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

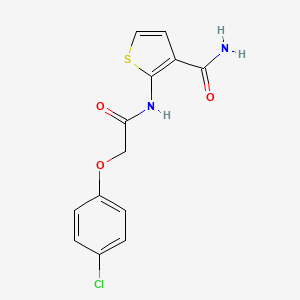

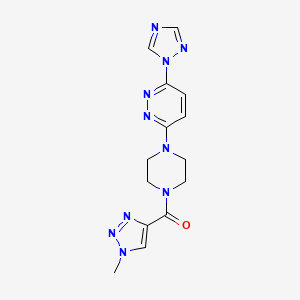

2-Methylpenta-3,4-dienoic acid is a chemical compound with the CAS Number: 2378503-70-7 . It has a molecular weight of 112.13 and its IUPAC name is this compound . It is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8O2/c1-3-4-5(2)6(7)8/h4-5H,1H2,2H3,(H,7,8) . This indicates that the molecule consists of 6 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a liquid . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Research on 2-Methylpenta-3,4-dienoic acid and its derivatives mainly revolves around chemical synthesis and characterization. For instance, R. C. Brown et al. (1991) described the synthesis of Dimethylbutatrienone, a compound related to 4-Methylpenta-2,3-dienoic acid, through pyrolysis of precursors derived from related compounds (Brown et al., 1991). Similarly, A. J. Bellamy and W. Crilly (1972) reinvestigated the stereochemical assignments for the transformation of 3-methylcar-4-en-2-one into derivatives of 3,3,7-trimethylocta-4,6-dienoic acid, which are closely related to 4-Methylpenta-1,3-diene (Bellamy & Crilly, 1972).

Phytotoxicity and Biocontrol Applications

Masi et al. (2014) identified a phytotoxic sesquiterpenoid penta-2,4-dienoic acid, named pyrenophoric acid, from Pyrenophora semeniperda, a fungal pathogen. This compound showed potential for biocontrol of cheatgrass and other annual bromes, indicating a potential application in agriculture (Masi et al., 2014).

Pharmaceutical and Medicinal Chemistry

In the field of medicinal chemistry, compounds related to this compound are synthesized and characterized for potential pharmaceutical applications. For example, I. R. Gol'ding et al. (1999) synthesized N-Substituted amides of 2-cyanopenta-2E,4-dienoic acid, demonstrating the versatility of these compounds in drug development (Gol'ding et al., 1999).

Organic Chemistry and Synthesis

In organic chemistry, the manipulation and transformation of compounds like this compound are explored. Gui-Ling Zhao et al. (2005) reported the DBU-catalyzed reactions of salicylic aldehydes with 3-methylpenta-3,4-dien-2-one, leading to the synthesis of functionalized 2H-1-benzopyrans (Zhao et al., 2005).

Gravitropism Inhibition in Plant Growth

The compound has been investigated for its effect on plant growth and development. For example, M. Shindo et al. (2020) discovered that (2Z,4E)-5-phenylpenta-2,4-dienoic acid is a selective inhibitor of root gravitropic bending in lettuce radicles, indicating its potential in plant growth regulation (Shindo et al., 2020).

Safety and Hazards

The safety information for 2-Methylpenta-3,4-dienoic acid includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

Wirkmechanismus

Target of Action

It is structurally similar to abscisic acid (aba), a phytohormone . ABA has been shown to interact with proteins relevant to diabetes mellitus, such as 11β-hydroxysteroid dehydrogenase (11β-HSD1), aldose reductase, glucokinase, glutamine-fructose-6-phosphate amidotransferase (GFAT), peroxisome proliferator-activated receptor-gamma (PPAR-gamma), and Sirtuin family of NAD (+)-dependent protein deacetylases 6 (SIRT6) .

Mode of Action

ABA binds within a large interior cavity of its receptor protein, switching structural motifs distinguishing ABA-free “open-lid” from ABA-bound “closed-lid” conformations .

Biochemical Pathways

Aba, a structurally similar compound, is known to play a key role in various physiological pathways for plant growth and development, and enables adaptation to abiotic stresses .

Pharmacokinetics

The molecular docking investigation of aba with 11-hsd1, gfat, ppar-gamma, and sirt6 revealed considerably low binding energy (δg from −81 to −73 Kcal/mol) and predicted inhibition constant (pKi from 601 to 521 µM) .

Result of Action

Aba, a structurally similar compound, has been shown to elicit potent anti-diabetic effects in mouse models .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylpenta-3,4-dienoic acid. For instance, ABA, a structurally similar compound, plays a key role in activating drought resistance responses in plants . Therefore, it is plausible that environmental stressors such as drought or salinity could influence the action of this compound.

Eigenschaften

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h4-5H,1H2,2H3,(H,7,8) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYVHVKQYJCJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-3-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2958961.png)

![2,6-difluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958971.png)

![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2958973.png)

![(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2958974.png)

![3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2958979.png)

![3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2958981.png)